demethyldaphnoretin-7-O-glucoside
Overview
Description
Demethyldaphnoretin-7-O-glucoside is a natural product isolated from the plant Daphne oleoides Schreber subsp. kurdica. This compound has been traditionally used in Turkish medicine for treating malaria, rheumatism, and wound healing . It belongs to the class of coumarins and has a molecular formula of C24H20O12 with a molecular weight of 500.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethyldaphnoretin-7-O-glucoside is typically isolated from the ethyl acetate fraction of the roots of Daphne oleoides . The isolation process involves several steps:
Extraction: The roots of Daphne oleoides are extracted using methanol.
Partitioning: The methanolic extract is suspended in water and partitioned with n-hexane, ethyl acetate, and n-butanol.
Purification: The ethyl acetate fraction is subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.
Chemical Reactions Analysis
Types of Reactions
Demethyldaphnoretin-7-O-glucoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Demethyldaphnoretin-7-O-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of coumarins and their derivatives.
Industry: The compound is used in the development of natural product-based pharmaceuticals.
Mechanism of Action
Demethyldaphnoretin-7-O-glucoside exerts its effects through several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondria-dependent pathway and activation of the caspase cascade.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Daphkoreanin: Another coumarin isolated from Daphne mucronata with similar cytotoxic activity.
Daphnin: A coumarin with similar structural features and biological activities.
Daucosterol: A steroid isolated from the same plant with cytotoxic properties.
Uniqueness
Demethyldaphnoretin-7-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other coumarins . This unique feature makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O12/c25-9-18-20(28)21(29)22(30)24(36-18)35-16-8-15-11(5-13(16)26)6-17(23(31)34-15)32-12-3-1-10-2-4-19(27)33-14(10)7-12/h1-8,18,20-22,24-26,28-30H,9H2/t18-,20-,21+,22-,24-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTZDZAXMZIKAN-BKSKZGTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=CC(=C(C=C4OC3=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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